molecular formula C14H6K2O8S2 B084365 Anthraquinone-1,8-disulfonic Acid Dipotassium Salt CAS No. 14938-42-2

Anthraquinone-1,8-disulfonic Acid Dipotassium Salt

Cat. No.: B084365
CAS No.: 14938-42-2
M. Wt: 444.5 g/mol
InChI Key: PWPFDCNGQQSVJK-UHFFFAOYSA-L
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Description

Anthraquinone-1,8-disulfonic Acid Dipotassium Salt is a chemical compound that belongs to the class of anthraquinone derivatives. It is characterized by the presence of two sulfonate groups attached to the 1 and 8 positions of the anthraquinone structure, with potassium ions balancing the charge. This compound is known for its multifunctional properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Anthraquinone-1,8-disulfonic Acid Dipotassium Salt can be synthesized through the sulfonation of anthraquinone. The process involves the reaction of anthraquinone with sulfuric acid, followed by neutralization with potassium hydroxide to form the potassium salt. The reaction conditions typically include:

    Temperature: Elevated temperatures to facilitate the sulfonation reaction.

    Reagents: Sulfuric acid for sulfonation and potassium hydroxide for neutralization.

Industrial Production Methods

In industrial settings, the production of potassium anthraquinone-1,8-disulfonate follows similar principles but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Anthraquinone-1,8-disulfonic Acid Dipotassium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced anthraquinone derivatives.

    Substitution: The sulfonate groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reactions: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various anthraquinone derivatives with different functional groups, which can be tailored for specific applications.

Scientific Research Applications

Anthraquinone-1,8-disulfonic Acid Dipotassium Salt has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of potassium anthraquinone-1,8-disulfonate involves its interaction with various molecular targets and pathways. The sulfonate groups and the anthraquinone core play crucial roles in its activity. The compound can:

Comparison with Similar Compounds

Anthraquinone-1,8-disulfonic Acid Dipotassium Salt can be compared with other anthraquinone derivatives, such as:

    Anthraquinone-2-sulfonate: Similar in structure but with only one sulfonate group.

    Anthraquinone-1,5-disulfonate: Another disulfonate derivative with sulfonate groups at different positions.

    Anthraquinone-2,6-disulfonate: A disulfonate derivative with sulfonate groups at the 2 and 6 positions.

The uniqueness of potassium anthraquinone-1,8-disulfonate lies in its specific positioning of sulfonate groups, which imparts distinct chemical and physical properties, making it suitable for specialized applications .

Properties

IUPAC Name

dipotassium;9,10-dioxoanthracene-1,8-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O8S2.2K/c15-13-7-3-1-5-9(23(17,18)19)11(7)14(16)12-8(13)4-2-6-10(12)24(20,21)22;;/h1-6H,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPFDCNGQQSVJK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)[O-])C(=O)C3=C(C2=O)C=CC=C3S(=O)(=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6K2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00164257
Record name 9,10-Anthraquinone-1,8-disulfonate dipotassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00164257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14938-42-2
Record name 9,10-Anthraquinone-1,8-disulfonate dipotassium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014938422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Anthraquinone-1,8-disulfonate dipotassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00164257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dipotassium 9,10-dihydro-9,10-dioxoanthracene-1,8-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.455
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name POTASSIUM ANTHRAQUINONE-1,8-DISULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/248E1YC069
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Potassium Anthraquinone-1,8-disulfonate impact the performance of CsPbI2Br perovskite solar cells?

A1: Research suggests that Potassium Anthraquinone-1,8-disulfonate acts as a multifunctional additive, significantly improving the efficiency and stability of CsPbI2Br perovskite solar cells []. This is achieved through a synergistic effect:

  • Improved Crystallization & Stability: The electronegative functional groups (sulfonate groups) and potassium ions in Potassium Anthraquinone-1,8-disulfonate interact with the CsPbI2Br precursor, regulating crystal growth. This results in higher crystalline quality and enhanced stability of the photoactive CsPbI2Br layer [].
  • Enhanced Charge Transport: The additive optimizes energy level alignment within the device and passivates defects at the perovskite/charge transport layer interface. This leads to improved charge carrier transport properties, reducing losses and increasing overall device efficiency [].

Q2: Are there any applications of Potassium Anthraquinone-1,8-disulfonate beyond solar cells?

A2: While the provided research primarily focuses on solar cell applications, Potassium Anthraquinone-1,8-disulfonate serves as a precursor for synthesizing sulfur-doped carbon materials []. These materials hold potential in various applications, including:

  • CO2 Adsorption: Sulfur-doped carbon derived from Potassium Anthraquinone-1,8-disulfonate demonstrates potential for capturing carbon dioxide []. This is crucial for developing technologies to mitigate climate change by reducing greenhouse gas emissions.

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